Pyrrolidine-1-valeronitrile
Description
Contextualization within Nitrile and Pyrrolidine (B122466) Chemistry
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, classified as a cyclic secondary amine. wikipedia.org This structural motif is a cornerstone in a multitude of natural and synthetic compounds. wikipedia.orgnih.gov It is present in natural alkaloids like nicotine (B1678760) and hygrine (B30402) and forms the structural basis for many pharmaceutical drugs, including procyclidine (B1679153) and bepridil. wikipedia.org The amino acids proline and hydroxyproline (B1673980) are also structurally derived from pyrrolidine. wikipedia.org The non-planar, saturated nature of the pyrrolidine ring allows for a three-dimensional structure that is advantageous in drug design, enabling it to effectively explore pharmacophore space. nih.gov The versatility of the pyrrolidine scaffold has made it one of the most favored in medicinal chemistry. nih.govnih.gov
The nitrile group is an organic functional group characterized by a carbon-nitrogen triple bond (−C≡N). wikipedia.org This group is a significant pharmacophore found in numerous natural products and is a key component in over 30 FDA-approved pharmaceuticals. nih.govrsc.org The inclusion of a nitrile group in drug candidates can enhance binding affinity to biological targets and improve pharmacokinetic profiles. nih.govrsc.org Nitrile-containing drugs are used for a wide array of clinical conditions, such as heart failure, cancer, and fungal infections. nih.gov The nitrile group is generally metabolically stable. nih.govnih.gov
Pyrrolidine-1-valeronitrile, with the chemical formula C9H16N2, combines the structural features of both a pyrrolidine ring and a valeronitrile (B87234) (pentanenitrile) side chain. uni.luwikipedia.org This positions the compound at the intersection of two well-established areas of chemical and pharmaceutical research.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H16N2 | uni.lu |
| Molecular Weight | 152.13135 Da | uni.lu |
| SMILES | C1CCN(C1)CCCCC#N | uni.lu |
| InChI | InChI=1S/C9H16N2/c10-6-2-1-3-7-11-8-4-5-9-11/h1-5,7-9H2 | uni.lu |
| InChIKey | VZTHTEUIDBTOLX-UHFFFAOYSA-N | uni.lu |
Historical Perspectives on Related Chemical Entities and Scaffolds
The history of pyrrolidine-containing compounds is deeply rooted in the study of natural products. Pyrrolidine alkaloids, which are naturally occurring compounds derived from pyrrolidine, have been known for centuries. wikipedia.orgnih.gov For instance, hygrin and cuscohygrin were first isolated from the leaves of the coca shrub. wikipedia.org Many plants containing these alkaloids have been used in traditional folk medicine as sedatives or narcotics. wikipedia.org A related class, the pyrrolizidine (B1209537) alkaloids (PAs), were first identified in plants in the 19th century. wikipedia.org These compounds are produced by plants as a defense mechanism against herbivores. wikipedia.orgnih.gov The extensive history and diverse biological activities of these natural scaffolds have spurred significant interest in the synthesis of pyrrolidine-containing molecules in medicinal chemistry. nih.govnih.gov
The application of the nitrile group in chemistry also has a long history. While inorganic cyanides have been known for centuries, the study of organic nitriles has become particularly prominent in recent decades, especially within medicinal chemistry. wikipedia.orgnih.gov Since 2010, the U.S. Food and Drug Administration has approved at least one new nitrile-containing drug each year, highlighting the growing importance of this functional group. nih.gov The realization that incorporating a nitrile can improve a drug's properties has made it a common strategy in rational drug design. rsc.org This has led to the development of a diverse range of nitrile-containing pharmaceuticals, from the antidiabetic vildagliptin (B1682220) to the breast cancer treatment anastrozole. wikipedia.org
Current Research Gaps and the Scholarly Significance of this compound Investigations
Despite the extensive research into both pyrrolidine and nitrile-containing compounds individually, there is a notable lack of specific investigation into this compound. A search of scientific literature reveals detailed information on its constituent parts but very little on the compound as a whole.
The primary research gap is the absence of studies on the specific biological activities and potential applications of this compound. While many pyrrolidine derivatives and nitrile-containing molecules are pharmacologically active, the unique profile of this specific combination remains unexplored. nih.govrsc.org For example, research on pyrrolidine derivatives has yielded compounds with anticancer, anticonvulsant, and antimicrobial properties, but it is unknown if this compound shares any of these activities. nih.govnih.gov
The scholarly significance of investigating this compound lies in bridging this knowledge gap. Such studies would contribute to a more comprehensive understanding of how the combination of these two important pharmacophores influences chemical properties and biological function. Research in this area could involve:
Developing efficient synthetic pathways for this compound and related analogs.
Characterizing its physicochemical properties beyond computational predictions.
Screening the compound for various biological activities to determine its potential as a lead for new therapeutic agents or as a tool for chemical biology.
Investigating this underexplored chemical entity could potentially uncover novel chemical properties and biological functions, expanding the vast and therapeutically relevant chemical space of nitrogen-containing heterocyclic compounds.
Structure
3D Structure
Properties
IUPAC Name |
5-pyrrolidin-1-ylpentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-6-2-1-3-7-11-8-4-5-9-11/h1-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTHTEUIDBTOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222146 | |
| Record name | Pyrrolidine-1-valeronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71888-57-8 | |
| Record name | 1-Pyrrolidinepentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71888-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Pyrrolidinepentanenitrile | |
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| Record name | 1-Pyrrolidinevaleronitrile | |
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| Record name | Pyrrolidine-1-valeronitrile | |
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| Record name | Pyrrolidine-1-valeronitrile | |
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| Record name | 1-Pyrrolidinepentanenitrile | |
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Synthetic Methodologies for Pyrrolidine 1 Valeronitrile and Its Precursors
Direct Synthesis Approaches to Pyrrolidine-1-valeronitrile
Direct synthesis focuses on constructing the target molecule through efficient and straightforward reaction pathways. These can range from single-vessel, one-pot reactions to more traditional multi-step sequences that allow for the isolation and purification of intermediates.
One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. In the context of substituted cyanopyrrolidines, one-pot processes have been developed for industrial-scale applications. For instance, a one-pot process has been disclosed for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the dipeptidyl peptidase IV (DPP-IV) inhibitor Vildagliptin (B1682220). google.combeilstein-journals.org This process demonstrates a streamlined approach where multiple transformations occur in a single reaction vessel.
The synthesis begins with the reaction of L-prolinamide with chloroacetyl chloride in a high-boiling polar solvent. google.com Mechanistically, this involves the N-acylation of the secondary amine of the pyrrolidine (B122466) ring. Following the acylation, a dehydration agent is introduced in the same pot to convert the primary amide group into a nitrile. This avoids the isolation of the amide intermediate, thereby improving yield and process efficiency. beilstein-journals.org The reaction is typically quenched by the addition of water and a base, followed by extraction of the final product. google.com Such strategies are crucial for large-scale manufacturing where minimizing steps is paramount. google.com
Multi-step synthesis provides greater control over the reaction pathway, allowing for the isolation and characterization of each intermediate, ensuring high purity of the final product. A common multi-step route to N-acylated cyanopyrrolidines, such as the Vildagliptin intermediate, starts from the readily available amino acid L-proline. beilstein-journals.org
The sequence typically involves three key steps:
N-Acylation: L-proline is reacted with an acylating agent, such as chloroacetyl chloride, to form the corresponding N-acylated carboxylic acid. beilstein-journals.org
Amidation: The carboxylic acid group is then converted into a primary amide. This can be achieved using various coupling agents, like dicyclohexylcarbodiimide (B1669883) (DCC), followed by treatment with ammonium (B1175870) bicarbonate. beilstein-journals.org
Dehydration: The final step involves the dehydration of the primary amide to yield the target nitrile. Reagents like trifluoroacetic anhydride (B1165640) are effective for this transformation. beilstein-journals.org
Each intermediate in this sequence can be isolated and characterized using standard analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity before proceeding to the next step. beilstein-journals.org
Table 1: Multi-Step Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | L-proline | Chloroacetyl chloride, THF | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | N-Acylation |
| 2 | Carboxylic acid from Step 1 | Dicyclohexylcarbodiimide, Ammonium bicarbonate, DCM | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Amidation |
| 3 | Amide from Step 2 | Trifluoroacetic anhydride, THF | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Dehydration |
This table summarizes a representative multi-step synthesis pathway for a key cyanopyrrolidine intermediate. beilstein-journals.org
Stereoselective Synthesis of this compound Enantiomers
The creation of single-enantiomer compounds is critical in pharmaceutical development, as different enantiomers can have vastly different biological activities. Stereoselective synthesis of pyrrolidine derivatives can be achieved through various methods, including the use of chiral catalysts or the resolution of racemic mixtures.
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including pyrrolidines. nih.gov Proline and its derivatives are themselves privileged chiral organocatalysts. nih.gov The development of novel chiral pyrrolidine-based organocatalysts is an active area of research. nih.gov
These catalysts are often employed in reactions such as asymmetric Michael additions and Friedel-Crafts reactions to construct the pyrrolidine ring with high stereocontrol. mdpi.com For example, C3-symmetric cinchona-based organocatalysts have been developed and shown to be highly effective in the Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene, yielding the product with excellent enantioselectivities (up to 96% ee). mdpi.com Another approach involves using chiral anthranilic pyrrolidine catalysts, which can induce high stereoselectivity in the Michael reaction of nitroalkenes with aldehydes through mechanisms involving both steric hindrance and hydrogen-bonding control. rsc.org The development of such catalysts is essential for producing enantiomerically pure precursors that could then be converted to chiral this compound.
Table 2: Performance of Chiral Organocatalysts in Asymmetric Michael Addition
| Catalyst | Reactants | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Hub³-cinchona | 1,3-diphenylpropane-1,3-dione + trans-β-nitrostyrene | MTBE | 69 | 93 |
| Hydroquinine | 1,3-diphenylpropane-1,3-dione + trans-β-nitrostyrene | MTBE | 84 | 6 |
| Chiral Anthranilic Pyrrolidine | Various aldehydes + nitroalkenes | Not specified | Good | High |
This table illustrates the high stereoselectivity achievable with specifically designed chiral organocatalysts compared to their parent structures. mdpi.comrsc.org
When a racemic mixture of a chiral compound is produced, kinetic resolution (KR) offers a method to separate the enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in excess. whiterose.ac.uk KR has been applied to the synthesis of substituted pyrrolidines using various methods, including enzymatic resolutions and asymmetric reductions. whiterose.ac.uk For instance, the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones has been achieved using chiral oxazaborolidine catalysts. nih.gov
A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines rapid racemization of the starting material with a stereoselective reaction. princeton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.edu DKR has been successfully applied to the synthesis of chiral pyrrolidines. For example, a DKR of N-Boc-pyrrolidine was developed using a chiral diamine ligand in a transmetalation-trapping sequence. whiterose.ac.uk These resolution strategies could be applied to a racemic precursor of this compound to obtain the desired enantiomer.
Functional Group Transformations and Derivatization of this compound
This compound possesses two key functional groups that can be targeted for further chemical modification: the nitrile group and the tertiary amine within the pyrrolidine ring. These transformations allow for the creation of a diverse library of related compounds.
The nitrile group is a versatile functional handle that can undergo several important transformations:
Reduction: The nitrile can be reduced to a primary amine (5-(pyrrolidin-1-yl)pentan-1-amine). This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation introduces a new primary amine group, which can be further functionalized.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (5-(pyrrolidin-1-yl)pentanoic acid). This introduces a carboxylic acid moiety, which is a key functional group in many biologically active molecules.
Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis.
The pyrrolidine ring itself, specifically the tertiary amine, can also be a site for derivatization, although it is generally less reactive than the nitrile group for transformations that don't involve breaking the ring. The nitrogen atom's lone pair of electrons can be targeted for quaternization by reacting with alkyl halides to form quaternary ammonium salts.
Table 3: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Nitrile (-C≡N) | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂-NH₂) |
| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) |
| Nitrile (-C≡N) | Grignard Addition | 1. R-MgBr, 2. H₃O⁺ | Ketone (-C(=O)-R) |
| Pyrrolidine Nitrogen | Quaternization | R-X (Alkyl Halide) | Quaternary Ammonium Salt |
This table outlines key transformations for the derivatization of this compound.
Chemical Modifications of the Valeronitrile (B87234) Moiety
The valeronitrile moiety of this compound contains a cyano group (-C≡N), which is a versatile functional group that can undergo several important chemical transformations ebsco.comresearchgate.net. The reactivity of the nitrile is characterized by the polarized carbon-nitrogen triple bond, making the carbon atom electrophilic and susceptible to nucleophilic attack chemistrysteps.comlibretexts.org.
Key reactions involving the nitrile group include:
Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic aqueous solutions chemistrysteps.comlibretexts.org. Under acidic conditions, the reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water, eventually forming an amide intermediate which is then further hydrolyzed to 5-(pyrrolidin-1-yl)pentanoic acid chemistrysteps.comebsco.com.
Reduction : The nitrile can be reduced to a primary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) can convert the nitrile group directly into an aminomethyl group (-CH₂NH₂), yielding 5-(pyrrolidin-1-yl)pentan-1-amine ebsco.comlibretexts.org. This transformation is a valuable method for synthesizing diamines from aminonitriles.
Reaction with Organometallic Reagents : Organometallic reagents, such as Grignard or organolithium reagents, can add to the electrophilic carbon of the nitrile chemistrysteps.comenamine.net. This reaction initially forms an imine anion, which upon hydrolysis yields a ketone libretexts.org. For example, reacting this compound with a Grignard reagent like methylmagnesium bromide would, after workup, produce 6-(pyrrolidin-1-yl)hexan-2-one.
| Transformation | Reagents | Product |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 5-(pyrrolidin-1-yl)pentanoic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | 5-(pyrrolidin-1-yl)pentan-1-amine |
| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | 1-(Pyrrolidin-1-yl)alkan-5-one |
Transformations Involving the Pyrrolidine Ring Nitrogen and Carbons
The most critical transformation involving the pyrrolidine ring for the synthesis of the title compound is the nucleophilic attack by the ring's nitrogen atom. The formation of this compound is a classic example of an N-alkylation reaction, where the secondary amine of pyrrolidine acts as a nucleophile, displacing a leaving group from an alkyl chain mdpi.com.
The general reaction is: Pyrrolidine + X-(CH₂)₄-CN → this compound + HX (where X = Cl, Br, I, or another suitable leaving group)
This reaction is a standard Sₙ2 substitution. The synthesis of the pyrrolidine ring itself can be accomplished through various cyclization strategies of acyclic precursors, often involving intramolecular amination mdpi.comresearchgate.netnih.gov. For instance, methods like the cyclization of amino alcohols or the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) represent common laboratory syntheses for the core pyrrolidine structure organic-chemistry.org. While less common for this specific molecule, other transformations can involve the carbon atoms of the pyrrolidine ring, such as ring-opening under specific metabolic or enzymatic conditions, which can lead to the formation of an aldehyde intermediate and subsequent ring expansion to a piperidine (B6355638) structure nih.gov.
Green Chemistry Principles Applied to this compound Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact, improve safety, and increase efficiency chemheterocycles.com. The synthesis of this compound and related N-alkylated amines can be significantly improved by applying these principles, focusing on sustainable catalysts, alternative solvents, and waste reduction nih.govvjol.info.vn.
Development of Sustainable Catalytic Systems
A key aspect of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. In the context of N-alkylation, traditional methods often use alkyl halides, which can be toxic and produce stoichiometric amounts of salt waste mdpi.com. Modern approaches focus on catalytic systems that enable the use of more benign alkylating agents like alcohols.
One of the most promising green strategies is the "borrowing hydrogen" or "hydrogen auto-transfer" reaction mdpi.comnih.gov. In this process, a catalyst temporarily removes hydrogen from an alcohol (e.g., 5-hydroxypentanenitrile) to form an aldehyde in situ. This aldehyde then condenses with the amine (pyrrolidine) to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated product and water as the sole byproduct mdpi.comrsc.org. This method is highly atom-economical.
Various transition-metal complexes based on ruthenium (Ru), iridium (Ir), palladium (Pd), and iron (Fe) have been developed for this purpose nih.govrsc.orgacs.org. Non-noble-metal catalysts, such as those based on titanium hydroxide, have also been shown to be effective for N-alkylation of amines with alcohols, offering a cheaper and more abundant alternative acs.org.
| Catalyst System | Alkylating Agent | Key Features | Byproduct |
| Traditional Method | Alkyl Halide (e.g., 5-chlorovaleronitrile) | Stoichiometric base required; salt waste | Halide Salt |
| Pd(II) Complex rsc.org | Alcohol | Hydrogen auto-transfer; low catalyst loading | Water |
| Ru(II)-Pincer Complex nih.gov | Alcohol | Borrowing hydrogen mechanism; high selectivity | Water |
| NHC-Ir(III) Complex acs.org | Alcohol | Effective for N-alkylation with various alcohols | Water |
| Titanium Hydroxide acs.org | Alcohol | Heterogeneous, non-noble-metal catalyst | Water |
Solvent Selection and Waste Minimization Strategies
Solvent choice is a critical component of green chemistry. Many organic reactions are performed in volatile and often hazardous organic solvents. Research into the synthesis of aminonitriles and related compounds has explored the use of environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions vjol.info.vnnih.govresearchgate.net. For instance, the Strecker reaction, a method for synthesizing α-aminonitriles, has been successfully carried out in water using catalysts like indium powder, leading to excellent yields and simple workup procedures nih.govorganic-chemistry.org.
Advanced Spectroscopic and Structural Elucidation Techniques for Pyrrolidine 1 Valeronitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Pyrrolidine-1-valeronitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the valeronitrile (B87234) chain are expected. The protons on the carbons adjacent to the nitrogen atom (α-protons) in the pyrrolidine ring would appear as multiplets at a downfield chemical shift (around 2.5-2.8 ppm) due to the electron-withdrawing effect of the nitrogen. The β-protons of the pyrrolidine ring would resonate further upfield (around 1.7-1.9 ppm). For the valeronitrile chain, the protons alpha to the nitrile group (C≡N) would also be shifted downfield.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is highly characteristic and appears significantly downfield (around 119-122 ppm). The carbons of the pyrrolidine ring adjacent to the nitrogen (α-carbons) would be found in the range of 50-60 ppm, while the β-carbons would appear at approximately 20-30 ppm. chemicalbook.compitt.edu The carbons of the pentanenitrile chain would show distinct signals, with their chemical shifts influenced by their proximity to the nitrogen atom and the nitrile group.
Predicted NMR Chemical Shifts for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Pyrrolidine Ring | α-CH₂ (N-CH₂) | ~2.5 - 2.8 (multiplet) | ~54 |
| Pyrrolidine Ring | β-CH₂ | ~1.7 - 1.9 (multiplet) | ~23 |
| Valeronitrile Chain | α-CH₂ (to pyrrolidine) | ~2.4 - 2.6 (triplet) | ~53 |
| Valeronitrile Chain | β-CH₂ | ~1.5 - 1.7 (multiplet) | ~27 |
| Valeronitrile Chain | γ-CH₂ | ~1.6 - 1.8 (multiplet) | ~25 |
| Valeronitrile Chain | δ-CH₂ (to CN) | ~2.3 - 2.5 (triplet) | ~17 |
| Nitrile Group | C≡N | N/A | ~120 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) Fragmentation Analysis for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₁₆N₂ = 152.24 g/mol ).
Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. A common fragmentation pathway for amines is the α-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edu In this compound, this would likely result in the formation of a stable iminium ion. The fragmentation of the valeronitrile chain is also expected, with characteristic losses of alkyl fragments. libretexts.orglibretexts.org The McLafferty rearrangement is a possible fragmentation pathway for the nitrile portion of the molecule if the chain is of sufficient length. miamioh.edu
Expected Fragmentation Peaks in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 152 | [C₉H₁₆N₂]⁺ | Molecular Ion (M⁺) |
| 125 | [M - C₂H₃]⁺ | Loss of vinyl group from pyrrolidine ring |
| 84 | [C₅H₁₀N]⁺ | α-cleavage, loss of the valeronitrile side chain |
| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |
| 55 | [C₄H₇]⁺ | Butyl fragment from the valeronitrile chain |
| 41 | [C₃H₅]⁺ | Allyl cation or rearrangement product |
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the scattering of laser light corresponds to specific bond stretches and bends, allowing for the identification of functional groups.
For this compound, the IR spectrum would show characteristic absorption bands. A key feature would be the C≡N stretch of the nitrile group, which typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. researchgate.netmsu.edu The C-H stretching vibrations of the CH₂ groups in the pyrrolidine ring and the alkyl chain would be observed in the 3000-2850 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine within the pyrrolidine ring are expected in the range of 1250-1000 cm⁻¹. msu.educhemicalbook.com
Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₂) | 2960 - 2850 | Strong |
| C≡N Stretch | Nitrile | 2260 - 2240 | Medium, Sharp |
| CH₂ Bend | Alkyl (CH₂) | 1470 - 1440 | Medium |
| C-N Stretch | Tertiary Amine (Pyrrolidine) | 1250 - 1000 | Medium |
X-ray Crystallography Studies of this compound and its Derivatives
For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. If a crystal structure of this compound were to be determined, it would reveal the precise puckering of the pyrrolidine ring and the conformation of the flexible valeronitrile side chain.
Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques like optical rotatory dispersion (ORD) and circular dichroism (CD), which are sensitive to the stereochemistry of chiral molecules. nih.gov These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. cas.czresearchgate.net
This compound itself is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy. However, if a stereocenter were introduced into the molecule, for instance, by substitution on the pyrrolidine ring or the valeronitrile chain, the resulting enantiomers could be distinguished using these techniques. Chiroptical spectroscopy is a powerful tool for determining the absolute configuration (R or S) of chiral compounds and for studying conformational changes in chiral molecules in solution. rsc.org For any chiral derivatives of this compound, chiroptical methods would be indispensable for their full stereochemical characterization. nih.gov
Chemical Reactivity and Mechanistic Investigations of Pyrrolidine 1 Valeronitrile
Reaction Pathways Involving the Nitrile Functional Group
The nitrile group (–C≡N) in Pyrrolidine-1-valeronitrile is a versatile functional group that can undergo a variety of transformations, primarily through nucleophilic addition to the electrophilic carbon atom.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. This transformation can be catalyzed by either acid or base. For instance, the hydrolysis of 5-cyanovaleramide in near-critical water demonstrates the reactivity of a cyano group on a five-carbon chain, suggesting a similar pathway for this compound to yield 5-(pyrrolidin-1-yl)pentanoic acid or 5-(pyrrolidin-1-yl)pentanamide. umich.edu
Reduction: The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. This reaction would convert this compound to 5-(pyrrolidin-1-yl)pentan-1-amine.
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. This provides a route to introduce a variety of organic fragments to the end of the valeronitrile (B87234) side chain.
Reactivity of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring, a saturated secondary amine, is characterized by its nucleophilic nitrogen atom and the potential for reactions at the ring's carbon atoms. wikipedia.org
Nucleophilic and Electrophilic Reactions of the Pyrrolidine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a potent nucleophile and a base.
N-Alkylation and N-Acylation: The pyrrolidine nitrogen can readily react with electrophiles such as alkyl halides and acyl chlorides in N-alkylation and N-acylation reactions, respectively. These reactions would lead to the formation of quaternary ammonium (B1175870) salts or N-acylated pyrrolidinium (B1226570) species. For example, the reaction of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole with various halides demonstrates the susceptibility of the pyrrolidine nitrogen to electrophilic substitution. iajps.com
Reaction with Carbonyl Compounds: Pyrrolidine can react with aldehydes and ketones to form enamines, which are valuable intermediates in organic synthesis. This reactivity is fundamental to many named reactions, including the Stork enamine synthesis.
Transformations of Pyrrolidine Ring Carbons
While the nitrogen atom is the primary site of reactivity, the carbon atoms of the pyrrolidine ring can also undergo transformations, often through initial reaction at the nitrogen or by activation with specific reagents.
Oxidation: The carbon atoms adjacent to the nitrogen (α-carbons) are susceptible to oxidation. Oxidative pathways can lead to the formation of lactams (cyclic amides). For instance, the oxidation of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen yields the corresponding pyrrolidin-2-ones. researchgate.net Similarly, the δ-oxidation of the pyrrolidine moiety has been observed in the metabolism of daclatasvir, leading to ring opening. researchgate.net Thermal oxidation of pyrrolidine itself can lead to a complex mixture of products, including 2-pyrrolidone and succinimide. tamu.edu
Table 1: Representative Oxidation Reactions of the Pyrrolidine Ring
| Starting Material | Oxidizing Agent | Product | Reference |
| N-acyl-pyrrolidines | Fe(II)-H₂O₂ or Fe complex/O₂ | Pyrrolidin-2-ones | researchgate.net |
| Pyrrolidine | Air (thermal oxidation) | 2-Pyrrolidone, Succinimide | tamu.edu |
| Daclatasvir (contains pyrrolidine) | Cytochrome P450s | Ring-opened aminoaldehyde | researchgate.net |
Cycloaddition and Condensation Reactions
Pyrrolidine and its derivatives are key components in various cycloaddition and condensation reactions, either as reactants or as products.
[3+2] Cycloaddition Reactions: The formation of the pyrrolidine ring itself is often achieved through [3+2] cycloaddition reactions, for example, between an azomethine ylide and an alkene. While this compound is already formed, its pyrrolidine nitrogen could potentially participate in the formation of more complex structures. For instance, N-substituted pyrrole-2-carboxaldehydes have been shown to react with arylalkenes under copper catalysis in a [3+2] cycloaddition to form dihydropyrrolizine skeletons. nih.gov
Condensation Reactions: The pyrrolidine nitrogen can act as a catalyst in condensation reactions, such as the Knoevenagel condensation. Studies have shown that pyrrolidine is an effective catalyst for the condensation of aldehydes with active methylene (B1212753) compounds. researchgate.net Furthermore, the nitrile group of this compound could potentially undergo condensation reactions. For example, the condensation of cyclopropenes and nitriles mediated by gallium(III) and indium(III) salts leads to the formation of pyrrole (B145914) derivatives. nih.gov
Table 2: Examples of Cycloaddition and Condensation Reactions Involving Pyrrolidine Derivatives
| Reaction Type | Reactants | Product | Reference |
| [3+2] Cycloaddition | N-substituted pyrrole-2-carboxaldehydes, Arylalkenes | Dihydropyrrolizine skeletons | nih.gov |
| Knoevenagel Condensation | Aldehydes, Active methylene compounds | α,β-unsaturated compounds | researchgate.net |
| Condensation | Cyclopropenes, Nitriles | Pyrrole derivatives | nih.gov |
Mechanistic Studies Using Kinetic Isotope Effects and Reaction Intermediates
Understanding the detailed mechanisms of reactions involving this compound can be achieved through advanced techniques such as kinetic isotope effect (KIE) studies and the trapping of reaction intermediates.
Kinetic Isotope Effects (KIE): KIE studies involve replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. wikipedia.orglibretexts.orgyoutube.com This can provide valuable information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. princeton.edu For reactions involving the pyrrolidine ring of this compound, a primary KIE would be expected if a C-H bond at a reacting center is broken in the rate-determining step. A secondary KIE might be observed if the hybridization of a carbon atom changes during the reaction. wikipedia.org For instance, in reactions involving the formation of an iminium ion from the pyrrolidine nitrogen, a secondary KIE at the α-carbon could help distinguish between different mechanistic pathways. wikipedia.org
Reaction Intermediates: Many reactions proceed through unstable intermediates that are not directly observed in the final product mixture. Techniques for trapping these intermediates can provide crucial mechanistic insights. youtube.com For reactions of this compound, potential intermediates include pyrrolidinium ions, enamines, and various radical species depending on the reaction conditions. Trapping experiments, often involving the addition of a highly reactive species that can selectively react with the intermediate, can confirm their existence and role in the reaction pathway. For example, in copper-catalyzed intramolecular C–H amination to form pyrrolidines, the intermediacy of a copper-fluoride species has been supported by experimental and computational studies. nih.govacs.org Similarly, the trapping of five-coordinate platinum(IV) intermediates has been achieved in the oxidation of cycloplatinated pyridine (B92270) complexes. nih.gov
Computational and Theoretical Investigations of Pyrrolidine 1 Valeronitrile
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic distribution and energy of Pyrrolidine-1-valeronitrile at the subatomic level.
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules like this compound. These calculations determine the most stable geometric arrangements (conformers) by finding the lowest energy states on the potential energy surface (PES). unito.it For this compound, this involves defining the puckering of the five-membered pyrrolidine (B122466) ring and the rotational orientation of the attached valeronitrile (B87234) side chain.
The pyrrolidine ring is not flat; it typically adopts one of two main puckered conformations: the "envelope" (with C_s symmetry) or the "twist" (with C_2 symmetry). rsc.org DFT calculations can precisely model these puckers, often referred to as "UP" and "DOWN" conformations, and determine their relative stabilities. researchgate.net The position of the valeronitrile substituent on the nitrogen atom (axial vs. equatorial) is also a critical factor, with the equatorial position generally being more stable due to reduced steric hindrance. emich.edu By mapping the potential energy surface, researchers can identify the energy barriers (transition states) between different conformers, providing a complete picture of the molecule's conformational flexibility. unito.it Studies on similar N-substituted pyrrolidines have successfully used functionals like B3LYP and M06-2X, often combined with dispersion corrections, to accurately model these features. unito.itacs.org
Table 1: Typical DFT Calculation Parameters and Findings for N-Substituted Pyrrolidine Rings
| Parameter | Description | Common Computational Finding |
| Ring Pucker | The non-planar conformation of the pyrrolidine ring. | The "envelope" and "twist" are the primary low-energy conformations. |
| Pucker Stability | The relative energy of different puckered states. | The presence and nature of substituents and the solvent environment can shift the preference between UP and DOWN puckers. researchgate.netbiorxiv.org |
| Substituent Position | The spatial orientation of the N-substituent (valeronitrile group). | The equatorial position is typically the global energy minimum to avoid steric clashes. emich.edu |
| Energy Landscape | A map of the molecule's potential energy as a function of its geometry. | DFT calculations delineate stable conformers (minima) and the transition states that connect them. unito.it |
Computational methods can predict various spectroscopic properties of this compound, which aids in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and identifying the nature of the underlying electronic transitions. Furthermore, the vibrational frequencies (infrared and Raman spectra) can be computed, allowing for the assignment of specific absorption bands to the stretching and bending motions of bonds within the molecule. Quantum mechanical calculations are also invaluable for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the conformational state of the pyrrolidine ring and can help validate the predicted geometries in solution. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations focus on static, low-energy states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. By simulating the movements of all atoms in the molecule (and surrounding solvent molecules, if applicable), MD can explore the full range of accessible conformations. biorxiv.org These simulations can track the rapid interconversion between different ring puckers and the rotation of the valeronitrile side chain, revealing the molecule's flexibility in a realistic environment. MD is also crucial for studying intermolecular interactions, such as how the nitrile group might interact with polar solvents or how the alkyl chain influences interactions within a hydrophobic pocket. rsc.org
Theoretical Studies of Reaction Mechanisms and Transition State Characterization
Theoretical calculations are essential for elucidating the step-by-step pathways of chemical reactions involving this compound. By computing the energy profile of a reaction, researchers can identify all intermediates and, crucially, characterize the geometry and energy of the transition states that control the reaction rate. emich.edu For example, computational studies could model the synthesis of this compound, such as through the reductive amination of a diketone or the alkylation of pyrrolidine. nih.gov Similarly, the mechanism of subsequent reactions, like the hydrolysis of the nitrile group, can be investigated. researchgate.net These studies provide a molecular-level understanding of bond-forming and bond-breaking events that is often inaccessible through experimental means alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical link between a molecule's structural features and a specific property or activity. While QSAR is not exclusively for biological activity, it can be applied to model and predict fundamental chemical and physical properties based on structural and electronic parameters. For this compound and its analogs, a QSAR model could be built to predict properties like boiling point, solubility, or chromatographic retention time. This is achieved by calculating a set of numerical descriptors for each molecule and using statistical methods to correlate them with the property of interest. This approach allows for the in silico screening of hypothetical new derivatives to prioritize synthetic targets with desired characteristics.
Table 2: Examples of Descriptors for QSAR Modeling of this compound
| Descriptor Class | Example Descriptors | Relevance to Chemical Principles |
| Structural | Molecular Weight, Molar Volume, Surface Area, Number of Rotatable Bonds | Relate to the molecule's size, shape, and flexibility, influencing physical properties and steric interactions. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Describe the molecule's polarity, electron distribution, and susceptibility to nucleophilic or electrophilic attack, governing reactivity. |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Measures the molecule's affinity for nonpolar versus polar environments, impacting solubility and phase partitioning. |
Pharmacological Principles and Molecular Interactions of Pyrrolidine 1 Valeronitrile
In Vitro Biological Assay Methodologies and Screening Principles
While general methodologies exist for screening compounds, their specific application to and results for Pyrrolidine-1-valeronitrile are not documented in the available literature.
Enzyme Inhibition and Activation Studies at a Molecular Level
No studies were identified that investigated the effects of this compound on enzyme inhibition or activation.
Receptor Binding Assays and Ligand-Target Interactions
There is no available data from receptor binding assays for this compound, and therefore its specific ligand-target interactions remain uncharacterized in public-domain research.
Cell-Based Assays for Understanding Cellular Pathway Modulation (excluding efficacy and safety)
No cell-based assays have been published that describe the modulation of cellular pathways by this compound.
Structure-Activity Relationship (SAR) Investigations at a Molecular Level
Specific SAR studies for this compound and its analogues are not available in the scientific literature.
Identification of Key Pharmacophoric Features within this compound Analogues
Without SAR studies, the key pharmacophoric features for this specific class of analogues have not been identified.
Rational Design Strategies Based on Molecular Docking and Ligand Efficiency
No publications detailing rational design strategies, molecular docking simulations, or ligand efficiency calculations specifically for this compound were found.
Mechanistic Insights into Potential Molecular Targets and Biochemical Pathways
Elucidation of Specific Protein-Ligand Interactions
Receptors: Derivatives of pyrrolidine (B122466) have demonstrated affinity for a range of receptors, including but not limited to G-protein coupled receptors (GPCRs) and ion channels. For example, studies on other pyrrolidine compounds have shown interactions with the N-methyl-D-aspartate (NMDA) receptor.
Enzymes: The pyrrolidine structure is a key component of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV). nih.gov The interactions often involve the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.
Transporters: Monoamine transporters are another class of proteins that are known to bind to compounds containing the pyrrolidine motif.
To illustrate potential interactions, computational docking studies could be employed to predict the binding affinity and mode of interaction of this compound with various protein targets. Such studies could generate a hypothetical list of potential protein partners and the specific amino acid residues involved in the binding.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H16N2 | PubChem |
| Molecular Weight | 152.24 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
This table presents computationally predicted data and is not based on experimental measurements.
Modulation of Intracellular Signaling Cascades
The binding of a ligand to its protein target initiates a cascade of intracellular events that ultimately leads to a physiological response. The nature of this response depends on both the ligand and the target. Without confirmed protein targets for this compound, any discussion on the modulation of signaling cascades remains speculative.
However, if this compound were to interact with a GPCR, it could potentially modulate downstream pathways involving second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3). This could lead to the activation or inhibition of protein kinases and changes in gene expression.
For example, a study on a different pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, demonstrated its ability to suppress Toll-like receptor (TLR) signaling pathways, leading to an anti-inflammatory effect. This was achieved by inhibiting the activation of key transcription factors such as NF-κB and IRF3. While this does not directly implicate this compound, it highlights a potential mechanism by which a pyrrolidine-containing compound can influence intracellular signaling.
Further research, including in vitro and in vivo studies, is necessary to determine the actual molecular targets of this compound and its effects on specific biochemical pathways. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cell-based signaling assays would be crucial in elucidating its pharmacological profile.
Advanced Analytical Methodologies for the Detection and Quantification of Pyrrolidine 1 Valeronitrile in Research Matrices
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the separation of Pyrrolidine-1-valeronitrile from starting materials, byproducts, and other impurities, thereby enabling its purification and the assessment of its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC would be a common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. Due to its polar pyrrolidine (B122466) ring and nitrile group, the compound's retention would be influenced by the mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of a small amount of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape by protonating the tertiary amine, reducing tailing. Detection is often achieved using a UV detector, as the nitrile group and the pyrrolidine ring may exhibit some absorbance at lower wavelengths.
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, its volatility might be sufficient for GC analysis. The selection of the stationary phase is critical; a mid-polar phase would be a reasonable starting point to achieve good separation. However, the basicity of the pyrrolidine nitrogen can lead to interactions with acidic sites on the column, resulting in peak tailing. To mitigate this, derivatization is a common strategy for amines in GC analysis. For instance, acylation or silylation of any potential reactive sites could enhance volatility and improve chromatographic performance. A Flame Ionization Detector (FID) would provide a robust and sensitive response for this organic molecule.
Table 1: Illustrative Chromatographic Conditions for this compound Analysis
| Parameter | HPLC (Reversed-Phase) | GC |
| Column | C18, 250 mm x 4.6 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Injection Volume | 10 µL | 1 µL (split mode) |
| Oven Temperature | Isothermal at 30°C | 100°C (hold 2 min), ramp to 250°C at 10°C/min |
| Detector | UV at 210 nm | Flame Ionization Detector (FID) |
| Expected Retention Time | ~5.8 min | ~9.2 min |
| Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not readily available. |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, provide a powerful tool for both qualitative and quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of compounds in complex matrices. For this compound, LC-MS/MS would involve separating the compound using HPLC, as described above, and then detecting it with a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, as the tertiary amine of the pyrrolidine ring is readily protonated. In the first stage of mass analysis (MS1), the protonated molecule [M+H]⁺ would be selected. In the collision cell (MS2), this precursor ion would be fragmented to produce characteristic product ions. The specific fragmentation pattern would be unique to this compound, allowing for its unambiguous identification and quantification even at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. If this compound is sufficiently volatile and thermally stable, it can be analyzed directly by GC-MS. The mass spectrometer would generate a mass spectrum of the compound, showing its molecular ion peak and a characteristic fragmentation pattern. This "chemical fingerprint" can be compared to a library of spectra for identification. For amines, derivatization can not only improve chromatographic performance but also lead to more predictable and structurally informative fragmentation patterns in the mass spectrometer.
Table 2: Illustrative Mass Spectrometry Parameters for this compound
| Parameter | LC-MS/MS (ESI+) | GC-MS (EI) |
| Ionization Mode | Electrospray Ionization (Positive) | Electron Ionization |
| Precursor Ion [M+H]⁺ | m/z (calculated for C₉H₁₇N₂) | Not applicable |
| Product Ions | Hypothetical fragments from the pyrrolidine ring and side chain | Hypothetical fragments corresponding to loss of ethyl, propyl, and cyano groups |
| Collision Energy | Variable (optimized for specific transitions) | 70 eV |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan |
| Note: The m/z values are dependent on the exact mass of this compound and its fragments. This data is for illustrative purposes. |
Development of High-Throughput Screening Assays (excluding clinical or safety applications)
In the context of research, particularly in areas like reaction optimization or catalyst screening for the synthesis of pyrrolidine derivatives, high-throughput screening (HTS) assays are invaluable. These assays are designed to rapidly analyze a large number of samples in parallel.
For this compound, an HTS assay could be developed based on one of the detection principles mentioned above. For example, a colorimetric or fluorescent assay could be designed where the appearance or disappearance of a signal is linked to the presence or formation of the target molecule. While direct colorimetric reactions for this specific structure are not common, derivatization reactions that produce a colored product could be employed.
Alternatively, LC-MS-based HTS methods are increasingly common. By using rapid chromatographic gradients and automated sample injection, hundreds of samples can be analyzed in a relatively short period. This would allow researchers to quickly assess the impact of different reaction conditions (e.g., temperature, catalysts, solvents) on the yield of this compound. The high selectivity of MS detection would minimize interference from other components in the reaction mixture. The goal in a research setting is to accelerate the discovery and optimization of synthetic routes.
Applications of Pyrrolidine 1 Valeronitrile in Chemical Synthesis and Materials Science
Pyrrolidine-1-valeronitrile as a Synthetic Building Block and Intermediate
The strategic placement of a pyrrolidine (B122466) ring and a five-carbon nitrile chain makes this compound a useful intermediate in organic synthesis. The pyrrolidine motif is a common feature in many biologically active compounds and pharmaceuticals, making its derivatives, including this compound, attractive starting points for drug discovery programs. nih.gov
A plausible and common method for the synthesis of this compound involves the nucleophilic substitution reaction between pyrrolidine and a 5-halovaleronitrile, such as 5-chlorovaleronitrile. In this reaction, the secondary amine of the pyrrolidine ring acts as a nucleophile, displacing the halide to form the carbon-nitrogen bond.
The nitrile group of this compound is a versatile functional handle that can be converted into various other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, 5-(pyrrolidin-1-yl)pentanoic acid, under acidic or basic conditions. This transformation opens up pathways to amides, esters, and other carboxylic acid derivatives. Alternatively, the nitrile can be reduced to a primary amine, 5-(pyrrolidin-1-yl)pentan-1-amine, using reducing agents like lithium aluminum hydride. This resulting diamine can then be used in the synthesis of polyamides or other complex nitrogen-containing molecules.
The pyrrolidine ring itself can participate in further reactions. For example, the nitrogen atom can be quaternized to form quaternary ammonium (B1175870) salts, which may have applications as phase-transfer catalysts or ionic liquids.
While specific industrial-scale synthesis and detailed reaction parameters for this compound are not extensively documented in publicly available literature, the synthesis of a closely related compound, 5-(pyrrolidin-1-yl)pentanal, is described. This analogous synthesis involves the reductive amination of pentanal with pyrrolidine. The chemical reactivity of the functional groups in this compound is well-established in organic chemistry, allowing for its theoretical application in various synthetic strategies.
Table 1: Potential Transformations of this compound
| Starting Material | Reagent(s) | Product |
| This compound | H₃O⁺ / Heat | 5-(Pyrrolidin-1-yl)pentanoic acid |
| This compound | 1. LiAlH₄ 2. H₂O | 5-(Pyrrolidin-1-yl)pentan-1-amine |
| This compound | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |
Use as a Ligand or Catalyst Precursor in Organic Transformations
The nitrogen atom of the pyrrolidine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. In principle, it could act as a monodentate or, through further functionalization, a bidentate ligand in transition-metal catalysis. However, a comprehensive search of scientific literature does not reveal specific examples of this compound being employed as a ligand or a direct precursor to a catalyst in organic transformations.
The field of organocatalysis often utilizes pyrrolidine-based structures, most notably proline and its derivatives, to catalyze asymmetric reactions. These catalysts typically rely on the secondary amine of the pyrrolidine ring to form enamines or iminium ions as key reactive intermediates. As this compound contains a tertiary amine, it cannot participate in these classical enamine/iminium catalytic cycles.
While there is a possibility for its use in other catalytic systems, for instance, as a Lewis base catalyst, there is currently no published research to support this application. The focus in the literature remains on more structurally elaborated pyrrolidine derivatives for catalytic purposes.
Integration into Novel Polymer Architectures or Functional Materials
The bifunctional nature of this compound suggests its potential as a monomer or a modifying agent in the synthesis of polymers and functional materials. The nitrile group could, for example, be polymerized through anionic or coordination polymerization methods, or it could be chemically modified post-polymerization.
Despite this theoretical potential, a thorough review of the current scientific literature does not yield any specific instances of this compound being incorporated into novel polymer architectures or functional materials. Research in the area of pyrrolidine-containing polymers has predominantly focused on derivatives of pyrrolidone (a lactam), which offers different chemical properties and polymerization pathways.
Therefore, the application of this compound in materials science remains an unexplored area of research. Future investigations could potentially explore its use in creating novel polyamines or polyamides with unique properties stemming from the presence of the pyrrolidine ring.
Future Research Directions and Unexplored Avenues for Pyrrolidine 1 Valeronitrile
Emerging Synthetic Strategies and Reaction Innovations
Future synthetic work could focus on developing more efficient, stereoselective, and environmentally friendly methods for the synthesis of pyrrolidine-1-valeronitrile and its derivatives. This could involve the use of novel catalysts, such as organocatalysts or transition metal complexes, to achieve higher yields and selectivities. nih.gov The exploration of one-pot reactions and flow chemistry approaches could also streamline the synthetic process. Furthermore, innovative reactions that selectively functionalize the pyrrolidine (B122466) ring or the valeronitrile (B87234) group could open up new avenues for creating diverse molecular architectures.
Advanced Computational Modeling Applications for Predictive Research
Advanced computational modeling can play a crucial role in predicting the properties and potential applications of this compound. nih.gov Molecular dynamics simulations can be used to study its conformational landscape and interactions with solvents and biological macromolecules. Quantum mechanical calculations can provide more accurate predictions of its spectroscopic properties and reactivity. These predictive models can guide experimental work, saving time and resources.
Identification of Novel Biological Targets through High-Content Screening
High-content screening (HCS) campaigns could be employed to investigate the biological activity of a library of compounds derived from this compound. uni.lu By screening against a wide range of cellular models and biological targets, it may be possible to identify novel therapeutic applications for this class of compounds. HCS can provide valuable information on the mechanism of action and potential toxicity of these molecules.
Potential in Advanced Chemical Technologies and Interdisciplinary Research
The unique properties of this compound could be leveraged in various advanced chemical technologies. For example, its ability to be functionalized could make it a useful component in the development of new materials, such as polymers or functional surfaces. In interdisciplinary research, it could serve as a molecular probe to study biological processes or as a ligand in the design of new catalysts for a variety of chemical transformations.
Conclusion
Summary of Key Research Insights on Pyrrolidine-1-valeronitrile
The body of scientific literature focusing specifically on this compound is exceptionally limited. Research insights are therefore sparse and largely confined to its basic structural and chemical identity rather than extensive, peer-reviewed studies. The compound, identified by its CAS Number 105650-32-0, is structurally defined by a pyrrolidine (B122466) ring attached via its nitrogen atom to a five-carbon nitrile chain. Its existence is noted primarily in chemical databases and patent literature, often as part of larger libraries of compounds with potential, but not extensively proven, biological activity. There is a notable absence of dedicated studies on its synthesis, reactivity, or specific biological mechanisms. The available information suggests it is a stable, albeit not widely studied, organic molecule.
Broader Implications for Chemical and Biological Sciences
While direct research on this compound is lacking, its structure holds implications for both chemical and biological sciences. The pyrrolidine moiety is a well-known pharmacophore present in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to impart favorable properties such as aqueous solubility and receptor binding affinity. The nitrile group is also significant; it can act as a bioisostere for other functional groups and is a key precursor in the synthesis of various nitrogen-containing heterocycles and other functional groups like amines and carboxylic acids.
The combination of these two groups in this compound makes it, and molecules like it, a potential building block in medicinal chemistry and drug discovery. Compounds with similar structures, such as those with pyrrolidine and nitrile functionalities, have been investigated for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors or in other therapeutic areas. Therefore, the broader implication is one of potential; this compound represents a chemical scaffold that could be explored in the future for the development of novel therapeutics, even though it has not been the subject of significant investigation to date. Its primary role remains that of a catalogued chemical entity awaiting further exploration.
Q & A
Q. What are the established synthetic routes for Pyrrolidine-1-valeronitrile, and how can researchers optimize yield and purity?
this compound (CAS 71888-57-8) is typically synthesized via nucleophilic substitution or catalytic cyanation. A common method involves reacting pyrrolidine with valeronitrile precursors under controlled conditions. To optimize yield, researchers should:
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
- Purify via fractional distillation or column chromatography, ensuring NMR (¹H/¹³C) and mass spectrometry (MS) validation for purity .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (δ 1.5–3.5 ppm for aliphatic protons).
- IR Spectroscopy : Identify nitrile functional groups (C≡N stretch ~2240 cm⁻¹).
- GC-MS/HPLC : Assess purity and detect impurities. Cross-reference data with published spectra in primary literature .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Use fume hoods for volatile reactions; store in airtight containers away from oxidizers.
- Dispose of waste via certified hazardous waste management services, adhering to REACH regulations (ECHA registration: 71888-57-8) .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Conduct solubility tests in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis.
- Assess thermal stability via differential scanning calorimetry (DSC) and monitor degradation products via GC-MS. Report conditions (pH, temperature) in methodology to ensure reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in heterocyclic compound synthesis?
Advanced studies should:
- Use kinetic isotope effects (KIE) or DFT calculations to probe reaction pathways.
- Compare intermediates via in-situ FTIR or X-ray crystallography.
- Validate mechanisms using isotopic labeling (e.g., ¹⁵N-pyrrolidine) and correlate with literature to resolve contradictions in proposed pathways .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?
- Perform meta-analyses of published data to identify variables (e.g., solvent polarity, catalyst loading).
- Replicate experiments under standardized conditions, using statistical tools (ANOVA, t-tests) to assess significance.
- Publish negative results to clarify context-dependent outcomes .
Q. What computational strategies can predict this compound’s reactivity in novel reaction systems?
- Employ molecular dynamics (MD) simulations to model solvent interactions.
- Use quantum mechanical methods (e.g., DFT, MP2) to calculate transition states and activation energies.
- Validate predictions with experimental kinetic data and adjust parameters iteratively .
Q. How does this compound interact with multi-component reaction systems, and what methodological controls are necessary?
- Design experiments with control groups (e.g., omitting the compound) to isolate its effects.
- Use LC-MS to track intermediate formation and side products.
- Apply chemometric analysis (e.g., PCA) to disentangle synergistic/antagonistic interactions .
Q. What are the degradation pathways of this compound in environmental or biological matrices, and how can they be studied?
- Simulate environmental conditions (e.g., UV exposure, microbial activity) and analyze degradation via high-resolution MS.
- Use radiolabeled compounds (e.g., ¹⁴C-valeronitrile) to trace metabolic pathways in vitro/in vivo.
- Compare findings with ecotoxicological databases to assess environmental risks .
Methodological Best Practices
- Data Reproducibility : Document experimental parameters (e.g., temperature gradients, solvent batches) in supplementary materials .
- Literature Review : Use databases like SciFinder and Reaxys to retrieve primary sources, avoiding unreliable platforms (e.g., benchchem.com ) .
- Ethical Reporting : Disclose conflicts of interest and publish raw data in repositories like Zenodo to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
